molecular formula C23H19NO B14730674 1-Propanone, 3-(1H-indol-3-yl)-1,3-diphenyl- CAS No. 5884-15-1

1-Propanone, 3-(1H-indol-3-yl)-1,3-diphenyl-

Cat. No.: B14730674
CAS No.: 5884-15-1
M. Wt: 325.4 g/mol
InChI Key: QITBXTLPRYWCHX-UHFFFAOYSA-N
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Description

1-Propanone, 3-(1H-indol-3-yl)-1,3-diphenyl- is a chemical compound with a complex structure that includes an indole ring and two phenyl groups attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanone, 3-(1H-indol-3-yl)-1,3-diphenyl- typically involves the condensation of indole derivatives with benzaldehyde derivatives under acidic or basic conditions. One common method is the Friedel-Crafts acylation, where an indole reacts with a benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-Propanone, 3-(1H-indol-3-yl)-1,3-diphenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted indole derivatives.

Scientific Research Applications

1-Propanone, 3-(1H-indol-3-yl)-1,3-diphenyl- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Propanone, 3-(1H-indol-3-yl)-1,3-diphenyl- involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(1H-Indol-3-yl)-1-propanone: A simpler analog with similar indole structure but lacking the additional phenyl groups.

    3-(1H-Indol-3-yl)-1-phenyl-1-propanone: Another analog with one phenyl group instead of two.

Uniqueness

1-Propanone, 3-(1H-indol-3-yl)-1,3-diphenyl- is unique due to the presence of two phenyl groups, which can enhance its chemical reactivity and biological activity compared to its simpler analogs. This structural feature may contribute to its potential as a versatile compound in various research and industrial applications.

Properties

CAS No.

5884-15-1

Molecular Formula

C23H19NO

Molecular Weight

325.4 g/mol

IUPAC Name

3-(1H-indol-3-yl)-1,3-diphenylpropan-1-one

InChI

InChI=1S/C23H19NO/c25-23(18-11-5-2-6-12-18)15-20(17-9-3-1-4-10-17)21-16-24-22-14-8-7-13-19(21)22/h1-14,16,20,24H,15H2

InChI Key

QITBXTLPRYWCHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C3=CNC4=CC=CC=C43

Origin of Product

United States

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